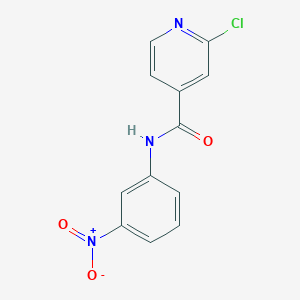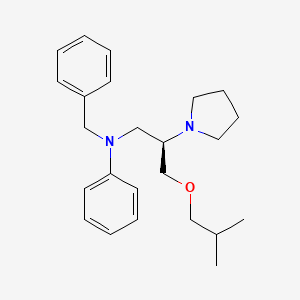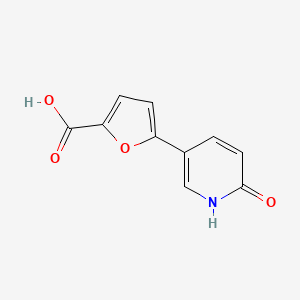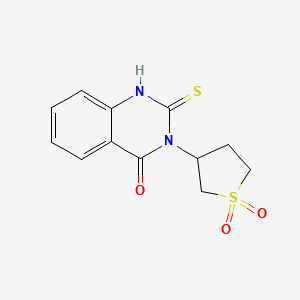
3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- is a complex organic compound with significant potential in various scientific fields. This compound features a furan ring, a methanamine group, and a substituted phenyl ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-fluorobenzylamine with furan derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, amine derivatives, and other functionalized organic compounds .
Scientific Research Applications
3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anticonvulsant and antidepressant activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, which contributes to its anticonvulsant and antidepressant effects. The compound’s ability to cross the blood-brain barrier and interact with central nervous system receptors is crucial for its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluorobenzylamine: Shares a similar structure but lacks the furan ring.
3-Chloro-2-fluorophenylmethanamine: Another related compound with different substituents on the phenyl ring.
Uniqueness
3-Furanmethanamine, N-(3-chloro-2-fluorophenyl)tetrahydro- is unique due to its combination of a furan ring and a substituted phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1152604-98-2 |
|---|---|
Molecular Formula |
C11H13ClFNO |
Molecular Weight |
229.68 g/mol |
IUPAC Name |
3-chloro-2-fluoro-N-(oxolan-3-ylmethyl)aniline |
InChI |
InChI=1S/C11H13ClFNO/c12-9-2-1-3-10(11(9)13)14-6-8-4-5-15-7-8/h1-3,8,14H,4-7H2 |
InChI Key |
KSULIWZTTFOMIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CNC2=C(C(=CC=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrrolidinone, 1-[(diethylamino)methyl]-](/img/structure/B12117168.png)





![(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone](/img/structure/B12117203.png)
![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12117204.png)
![7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12117214.png)

![3-methyl-1-{2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B12117226.png)
![N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B12117229.png)
![5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12117233.png)

